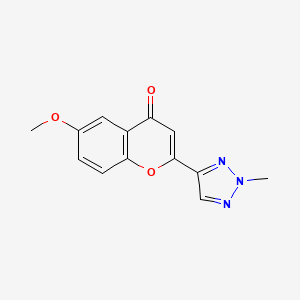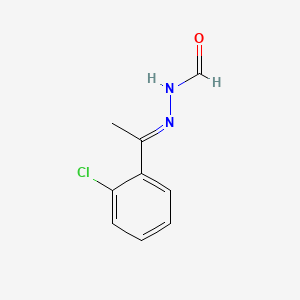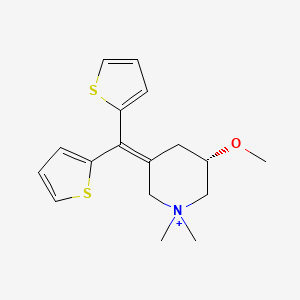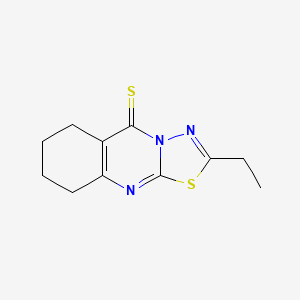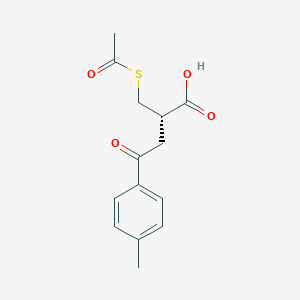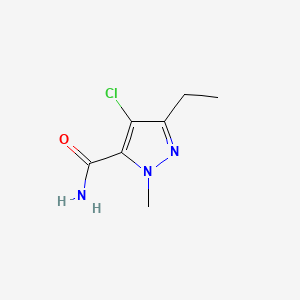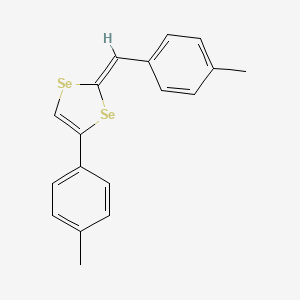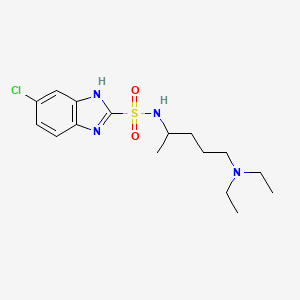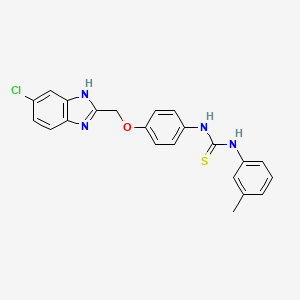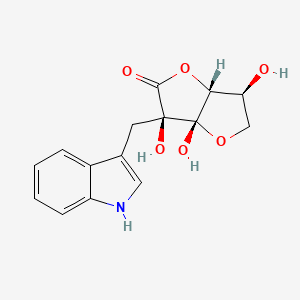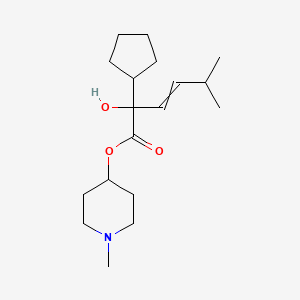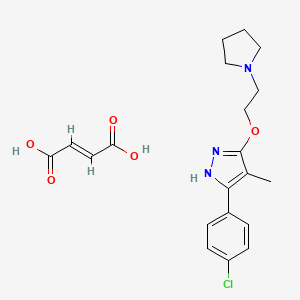
2-Acridinol, 5,6,7,8-tetrahydro-9-amino-, dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydro-9-amino-2-acridinol dihydrate is a chemical compound with the molecular formula C₁₃H₁₄N₂O·2H₂O It is a derivative of acridine, a heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-9-amino-2-acridinol dihydrate typically involves the reduction of acridone derivatives. One common method includes the following steps:
Starting Material: Acridone is used as the starting material.
Reduction: Acridone is reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.
Amination: The reduced product is then subjected to amination using ammonia or an amine source to introduce the amino group at the 9th position.
Hydration: The final step involves the hydration of the compound to form the dihydrate.
Industrial Production Methods
In industrial settings, the production of 5,6,7,8-Tetrahydro-9-amino-2-acridinol dihydrate may involve large-scale reduction and amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-9-amino-2-acridinol dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The amino group at the 9th position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Fully saturated acridine derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Scientific Research Applications
5,6,7,8-Tetrahydro-9-amino-2-acridinol dihydrate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-9-amino-2-acridinol dihydrate involves its interaction with biological targets such as enzymes and receptors. The amino group at the 9th position plays a crucial role in binding to active sites of enzymes, thereby inhibiting their activity. The compound may also interact with DNA, leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
9-Aminoacridine: Another acridine derivative with similar biological activities.
Tacrine: A related compound used in the treatment of Alzheimer’s disease.
Acridine Orange: A dye with similar structural features.
Uniqueness
5,6,7,8-Tetrahydro-9-amino-2-acridinol dihydrate is unique due to its specific substitution pattern and the presence of the dihydrate form. This structural uniqueness contributes to its distinct biological and chemical properties, making it a valuable compound for various applications.
Properties
CAS No. |
136051-80-4 |
|---|---|
Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
9-amino-5,6,7,8-tetrahydroacridin-2-ol |
InChI |
InChI=1S/C13H14N2O/c14-13-9-3-1-2-4-11(9)15-12-6-5-8(16)7-10(12)13/h5-7,16H,1-4H2,(H2,14,15) |
InChI Key |
MFYFDYREFFENNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=C(C=C(C=C3)O)C(=C2C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


